Chlordimeform
Overview
Description
Chlordimeform is a chemical compound primarily used as an acaricide and insecticide. It is effective against motile forms of mites and ticks, as well as eggs and early instars of some Lepidoptera insects . due to its carcinogenic properties, its use has been discontinued in many countries .
Scientific Research Applications
Chlordimeform has been used in various scientific research applications:
Mechanism of Action
Target of Action
Chlordimeform is a formamidine insecticide/acaricide . It primarily targets the nervous and endocrine systems of insects and mites . It is active mainly against motile forms of mites and ticks and against eggs and early instars of some Lepidoptera insects .
Mode of Action
This compound interferes with amine-mediated control of the nervous and endocrine systems . It causes a build-up of the amines 5-hydroxytryptamine (serotonin) and to a lesser extent norepinephrine in the rat brain in vivo . It also antagonizes the in vivo action of reserpine (a drug that depletes amine stores in the central nervous system) in rats . Furthermore, it inhibits monoamine oxidase from rat liver in vitro .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits monoamine oxidase, an enzyme involved in the breakdown of monoamines (neurotransmitters such as serotonin and norepinephrine) . This inhibition leads to an increase in the levels of these neurotransmitters in the brain. This compound also inhibits amine-N-acetyltransferase from the cockroach head in vitro, causing an accumulation of indolamines in cockroaches in vivo .
Pharmacokinetics
It is known to be moderately soluble in water and highly soluble in many organic solvents .
Result of Action
The action of this compound results in various physiological effects. In mammals, it causes hypotension (low blood pressure) . In insects, it directly stimulates the heart in situ and acts synergistically with tryptamine in vivo . It also blocks the stimulation of adenylate cyclase by octopamine in the cockroach central nervous system in situ .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is moderately persistent in soil systems, suggesting that soil type and conditions could affect its persistence and activity . Its volatility suggests that temperature and wind conditions could influence its distribution and concentration in the environment . .
Safety and Hazards
The misuse and overuse of Chlordimeform can result in many problems. For example, excessive residues in honey can affect the health of consumers . This compound can damage human cardiovascular function , and long-term exposure to this compound can significantly increase the incidence of bladder cancer .
Future Directions
Biochemical Analysis
Biochemical Properties
Chlordimeform appears to interfere with amine-mediated control of nervous and endocrine systems in a variety of ways . It interacts with enzymes such as monoamine oxidase from rat liver in vitro .
Cellular Effects
This compound causes marked excitation in adult rice stem borers which results in abnormal egg-laying behavior . This indicates that this compound can influence cell function and potentially impact cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its interference with amine-mediated control of nervous and endocrine systems . It inhibits monoamine oxidase, an enzyme that plays a crucial role in the metabolism of neurotransmitters .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and potentially affects metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlordimeform can be synthesized through the reaction of 4-chloro-2-methylphenyl isocyanate with dimethylamine. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions .
Industrial Production Methods: Industrial production of this compound involves the hydrolysis of this compound to 4-chloro-o-toluidine by successive treatments with acetic acid and sodium hydroxide. The hydrolysis product is then steam distilled and extracted into isooctane .
Types of Reactions:
Oxidation: this compound undergoes oxidation reactions, particularly with hydroxyl radicals in the atmosphere.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: this compound can undergo substitution reactions, especially on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals, ozone, and nitrogen oxides are common oxidants.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: The major products include various hydroxylated derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted aromatic compounds are formed.
Comparison with Similar Compounds
Amitraz: Another formamidine pesticide with similar acaricidal properties.
Formetanate: A formamidine pesticide used primarily against mites and certain insects.
Chlordimeform’s unique mechanism of action and its broad spectrum of activity make it a distinct and valuable compound in the field of pest control, despite its discontinued use due to safety concerns.
Properties
IUPAC Name |
N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-8-6-9(11)4-5-10(8)12-7-13(2)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STUSTWKEFDQFFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
Record name | CHLORDIMEFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037508 | |
Record name | Chlordimeform | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless crystals; [HSDB], COLOURLESS CRYSTALS. | |
Record name | Chlordimeform | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1089 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CHLORDIMEFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
163-165 °C at 14 mm Hg, at 1.8kPa: 164 °C | |
Record name | CHLORDIMEFORM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORDIMEFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
YELLOW LIQ OR PARTIALLY CRYSTALLINE; WATER SOLUBILITY 250 PPM @ 25 °C; DISSOLVES IN AQ ACIDS UNDER SALIFICATION /TECHNICAL CHLORDIMEFORM/, COLORLESS CRYSTALS WITH FAINT AMINE-LIKE ODOR; MP 225-227 °C WITH DECOMP; SOL IN WATER GREATER THAN 50%, CHLOROFORM (1-2%), BENZENE (0.1%) /CHLORDIMEFORM HYDROCHLORIDE/, Solubility in methanol >300 g/l /Chlordimeform hydrochloride/, SOL IN ORGANIC SOLVENTS, GREATER THAN 200 G/L IN ACETONE, BENZENE, CHLOROFORM, ETHYL ACETATE, HEXANE, METHANOL; 250 MG/L WATER (ALL AT 20 °C), Solubility in water, g/100ml at 20 °C: 0.025 (very poor) | |
Record name | CHLORDIMEFORM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORDIMEFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.105 @ 25 °C/4 °C, Relative density (water = 1): 1.1 | |
Record name | CHLORDIMEFORM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORDIMEFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 6.8 | |
Record name | CHLORDIMEFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.00035 [mmHg], Vapor pressure: 0.029 mPa at 20 °C /Chlordimeform hydrochloride/, 3.5X10-4 MM HG @ 20 °C, Vapor pressure, Pa at 20 °C: 0.05 (negligible) | |
Record name | Chlordimeform | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1089 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | CHLORDIMEFORM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORDIMEFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Major impurities have been reported to be 2-methyl-4-chlorformamidine, para-chloro-ortho-toluidine hydrochloride and sodium chloride. | |
Record name | CHLORDIMEFORM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS CRYSTALS | |
CAS No. |
6164-98-3 | |
Record name | Chlordimeform | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6164-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Chlordimeform [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlordimeform | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlordimeform | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORDIMEFORM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXA8FP6Y9C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORDIMEFORM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORDIMEFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
35 °C, 32 °C | |
Record name | CHLORDIMEFORM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1537 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | CHLORDIMEFORM | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0124 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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